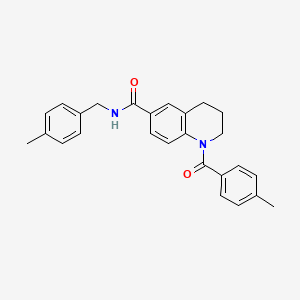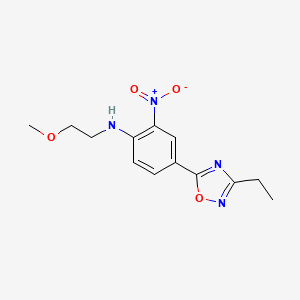![B7707799 tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1439903-94-2](/img/new.no-structure.jpg)
tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of an azido group and a tert-butyl ester makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. This intermediate can be synthesized through the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The azido group is then introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, is used under appropriate conditions .
Chemical Reactions Analysis
tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved vary based on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spiro compounds, such as:
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound is a precursor in the synthesis of the azido derivative and shares a similar spirocyclic structure.
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound is formed by the reduction of the azido group and has different reactivity and applications.
tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a hydroxyl group instead of an azido group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications.
Properties
CAS No. |
1439903-94-2 |
|---|---|
InChI Key |
QFXDHPQKRPCFCC-UHFFFAOYNA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


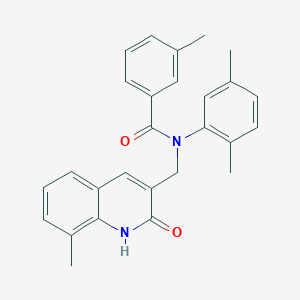
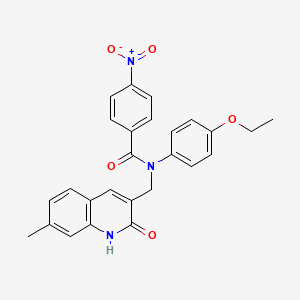
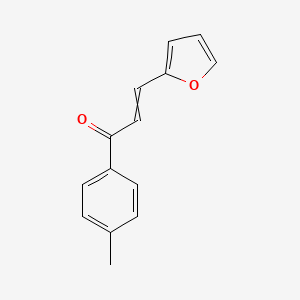
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7707749.png)
![N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7707766.png)
![N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7707768.png)
![2-ethoxy-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B7707770.png)
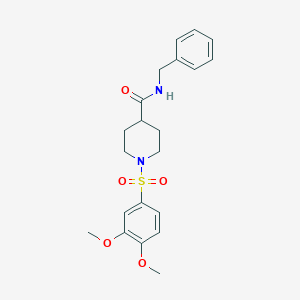
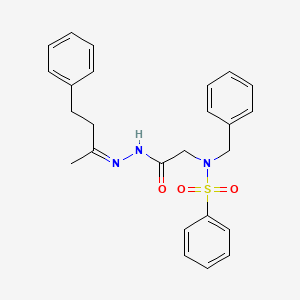
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7707788.png)
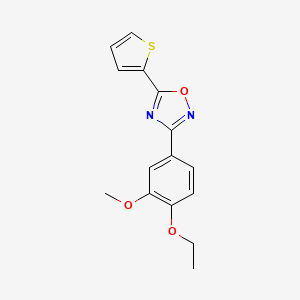
![4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]-2-nitroaniline](/img/structure/B7707803.png)
